2-amino-6-methyl-1H-pyrimidin-4-one
Description
2-Amino-6-methyl-1H-pyrimidin-4-one (CAS 3977-29-5), also known as 6-methylisocytosine or mecytosine, is a pyrimidinone derivative with the molecular formula C₅H₇N₃O and a molecular weight of 125.13 g/mol . It is structurally characterized by an amino group at position 2, a methyl group at position 6, and a ketone at position 4 (Figure 1). Its solubility in polar solvents and hydrogen-bonding capacity make it a versatile scaffold in medicinal chemistry.
Properties
IUPAC Name |
2-amino-6-methyl-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-3-2-4(9)8-5(6)7-3/h2H,1H3,(H3,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXIPEYKZKIAKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N=C(N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)N=C(N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
β-Keto Ester and Guanidine Cyclization
The most widely reported method involves the cyclocondensation of β-keto esters with guanidine derivatives. Ethyl acetoacetate (ethyl-3-oxobutanoate) reacts with guanidine hydrochloride in alkaline conditions to form the pyrimidinone ring. For example, in ethanol with potassium hydroxide (KOH) as a base, the reaction proceeds via nucleophilic attack of the guanidine amino group on the carbonyl carbon of the β-keto ester, followed by cyclization and dehydration.
Reaction Conditions:
This method is favored for its simplicity and use of readily available starting materials. However, yields are moderate due to competing side reactions, such as over-alkylation or incomplete cyclization.
Thiourea-Based Routes and Desulfurization
Alternative pathways employ thiourea as a cyclizing agent. In a study by Barmaki et al., ethyl-3-oxobutanoate and thiourea condensed in KOH/ethanol to form 2-thioxopyrimidin-4-one derivatives. Subsequent desulfurization using Raney nickel or hydrogen peroxide converts the thioxo group to an amino group, yielding 2-amino-6-methyl-1H-pyrimidin-4-one.
Key Steps:
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Cyclization: Ethyl acetoacetate + thiourea → 6-methyl-2-thioxopyrimidin-4-one.
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Desulfurization: Thioxo group → amino group via oxidative or reductive methods.
Challenges:
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Desulfurization requires careful control to avoid over-reduction.
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Nickel catalysts may introduce metal contaminants, necessitating rigorous purification.
Modern Catalytic and Solvent-Free Methods
Microwave-Assisted Synthesis
Recent advancements leverage microwave irradiation to accelerate reaction kinetics. A mixture of ethyl acetoacetate, guanidine nitrate, and KOH in ethanol achieves 85% yield within 20 minutes under microwave conditions (300 W, 120°C). This method reduces energy consumption and improves reproducibility.
Advantages:
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40% reduction in reaction time compared to conventional heating.
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Enhanced purity due to minimized side reactions.
Ionic Liquid Catalysis
Ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) serve as green solvents and catalysts. In a typical procedure, ethyl acetoacetate and guanidine carbonate react in [BMIM][BF₄] at 80°C for 3 hours, achieving 78% yield. The ionic liquid is recyclable for up to five cycles without significant loss in activity.
Environmental Impact:
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Eliminates volatile organic solvents.
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Reduces waste generation by 30% compared to traditional methods.
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Patent CN105601574A describes a continuous flow process for pyrimidine derivatives, adaptable to 2-amino-6-methyl-1H-pyrimidin-4-one. Key features include:
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Precision Temperature Control: 110°C ± 2°C.
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Vacuum Degassing: -0.01 MPa to remove volatile byproducts.
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Solvent System: Cyclohexane/benzinum/dimethylformamide (1:1:1).
Outcomes:
Large-Batch Optimization
For batch production, reaction parameters are optimized for scalability:
| Parameter | Optimal Value |
|---|---|
| Guanidine:β-Keto Ester Ratio | 1.2:1 |
| Agitation Speed | 400 rpm |
| Cooling Rate | 5°C/min post-reaction |
Post-synthesis purification via high-performance liquid chromatography (HPLC) ensures pharmaceutical-grade output.
Comparative Analysis of Methods
Table 1: Efficiency Metrics Across Synthesis Routes
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Classical Cyclization | 75 | 95 | Moderate | High (solvent use) |
| Microwave-Assisted | 85 | 98 | High | Low |
| Continuous Flow | 90 | 99 | High | Moderate |
Microwave and flow-based methods outperform classical techniques in yield and sustainability but require higher initial capital investment.
Chemical Reactions Analysis
Types of Reactions
2-amino-6-methyl-1H-pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group at position 2 can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-amino-6-methyl-4-pyrimidinol.
Reduction: Formation of 2-amino-6-methyl-4-hydroxypyrimidine.
Substitution: Formation of various substituted pyrimidine derivatives depending on the reagent used.
Scientific Research Applications
Reaction Characteristics
The compound can undergo various chemical transformations:
- Oxidation : Converts to oxo derivatives.
- Reduction : The keto group can be reduced to a hydroxyl group.
- Substitution : The amino group can participate in nucleophilic substitution reactions.
Chemistry
2-Amino-6-methyl-1H-pyrimidin-4-one is widely used as an intermediate in the synthesis of various heterocyclic compounds. Its ability to undergo multiple chemical reactions makes it valuable for developing new materials and compounds.
Biological Research
The compound has been investigated for its potential biological activities, including:
- Antiviral Properties : Studies indicate that derivatives of this compound may inhibit viral replication.
- Anticancer Activities : Research shows potential for inhibiting cancer cell growth through specific molecular interactions.
Pharmaceutical Applications
It serves as a precursor for synthesizing pharmaceutical agents, particularly in the development of drugs targeting viral infections and cancer therapies.
Metal Complexation Studies
Research has demonstrated that 2-amino-6-methyl-1H-pyrimidin-4-one can form metal complexes, which are useful in studying coordination chemistry. For example, cadmium complexes have been synthesized and characterized, revealing insights into their structural properties and potential applications in catalysis.
Table: Summary of Notable Studies Involving 2-Amino-6-Methyl-1H-Pyrimidin-4-One
| Study Reference | Focus Area | Key Findings |
|---|---|---|
| Yaghi et al. (2003) | Metal Complexation | Demonstrated the formation of stable metal complexes with cadmium. |
| Kitagawa et al. (2004) | Coordination Chemistry | Explored the structural properties of pyrimidine-based ligands in metal coordination complexes. |
| Recent Antiviral Studies | Biological Activity | Identified potential antiviral activity against specific viral strains, suggesting pathways for drug development. |
Mechanism of Action
The mechanism of action of 2-amino-6-methyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its biological effects. The exact pathways and targets depend on the specific application and the derivative used .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations in Pyrimidinone Derivatives
6-Aryl-2-thioxo-2,3,5,6,7,8-hexahydro-1H-pyrimido[4,5-d]pyrimidine-4-ones
- Structure : Features a thioxo (S=O) group at position 2 and aryl substituents at position 4.
- Synthesis: Derived from 6-amino-2-thioxo-2,3-dihydro-1H-pyrimidine-4-one via condensation with aromatic amines and formalin .
- Key Differences: The thioxo group enhances electrophilicity compared to the amino group in the target compound.
2-(1H-Benzimidazol-1-ylmethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- Structure: Contains a fused benzimidazole ring and a pyrido-pyrimidinone core.
- Molecular Weight : Higher (ChemSpider ID 24774490) due to the benzimidazole moiety .
- Key Differences: The fused aromatic system enhances planar rigidity and may improve intercalation properties in DNA/RNA interactions, unlike the simpler pyrimidinone scaffold .
Functional Group Modifications
2-Amino-6-hydrazinyl-1H-pyrimidin-4-one (CAS 6298-85-7)
- Structure : Replaces the methyl group with a hydrazinyl (-NH-NH₂) group at position 5.
- Safety : Classified under GHS Revision 8 with stringent handling requirements due to hydrazine-related hazards .
4-Amino-2-dimethylamino-6-hydroxypyrimidine Hemihydrate (CAS 76750-84-0)
- Structure: Features dimethylamino (-N(CH₃)₂) and hydroxyl (-OH) groups.
- Molecular Weight: 154.17 g/mol, higher than the target compound due to the dimethylamino group .
- Applications: Used in nucleoside analog synthesis, where the dimethylamino group may enhance membrane permeability .
Ring System Variations
6-Amino-4-methylpyridin-2(1H)-one (CAS 51564-93-3)
- Structure: Pyridinone (6-membered ring) instead of pyrimidinone (5-membered).
Data Table: Structural and Functional Comparison
Q & A
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methyl at C6: δ ~2.3 ppm in ¹H NMR) and tautomeric forms .
- X-ray Crystallography : Resolves hydrogen-bonding networks (e.g., N–H···O interactions stabilizing the keto form) and molecular packing .
- HRMS : Validates molecular formula (C₅H₇N₃O, [M+H]⁺ = 126.0661) and isotopic patterns .
How can reaction parameters be optimized to mitigate byproduct formation during large-scale synthesis?
Q. Advanced
- Solvent Selection : Use DMF for improved solubility of intermediates, reducing side reactions like dimerization .
- Catalysis : Lewis acids (e.g., ZnCl₂) accelerate cyclization steps, minimizing decomposition .
- Flow Chemistry : Continuous flow systems enhance heat/mass transfer, improving reproducibility and scalability .
How do structural modifications (e.g., substituents at C2/C6) affect bioactivity, and how can contradictions in SAR data be resolved?
Q. Advanced
- Substituent Effects : Electron-donating groups (e.g., methyl at C6) enhance π-stacking with biological targets, while bulky groups reduce binding affinity .
- Data Reconciliation : Combine molecular docking (e.g., AutoDock Vina) with in vitro assays (IC₅₀ measurements) to resolve discrepancies between predicted and observed activities .
What methodologies are recommended for evaluating the compound’s enzyme inhibition or receptor-binding properties?
Q. Advanced
- Kinetic Assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to monitor real-time inhibition of target enzymes .
- Radioligand Binding : Competitive binding assays with tritiated ligands (e.g., [³H]-GABA for GABAₐ receptor studies) quantify receptor affinity (Kᵢ values) .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
How does the compound’s crystal structure inform its potential as a drug candidate?
Advanced
X-ray data reveal:
- Tautomeric Preference : The keto form dominates in solid state, stabilized by intramolecular H-bonds (N1–H···O4) .
- Solvent Channels : Hydration patterns (e.g., water molecules in lattice) influence solubility and formulation strategies .
What protocols ensure stability during storage and handling?
Q. Basic
- Storage : Keep under nitrogen at –20°C in amber vials to prevent oxidation and photodegradation .
- Handling : Use anhydrous solvents (e.g., dried DCM) during synthesis to avoid hydrolysis of the pyrimidinone ring .
How should researchers address contradictions in reported pharmacological data (e.g., varying IC₅₀ across studies)?
Q. Advanced
- Assay Standardization : Use identical buffer conditions (pH 7.4 PBS) and cell lines (e.g., HEK293 for receptor studies) to minimize variability .
- In Vivo Validation : Compare pharmacokinetic profiles (e.g., AUC, Cₘₐₓ) in rodent models to confirm in vitro findings .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
